molecular formula C12H12FN3O2 B1417347 5-ethyl-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1096996-52-9

5-ethyl-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1417347
M. Wt: 249.24 g/mol
InChI Key: GDQNUEQGZFFQHH-UHFFFAOYSA-N
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Description

The compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. The triazole ring is substituted with an ethyl group at the 5-position and a 2-fluoro-5-methylphenyl group at the 1-position. The triazole ring is also attached to a carboxylic acid group at the 4-position.



Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, triazoles are commonly synthesized using the Huisgen cycloaddition, a type of click chemistry. This reaction typically involves the reaction of an azide and an alkyne to form a triazole ring.



Molecular Structure Analysis

The compound contains a triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. It also contains a phenyl ring, which is a six-membered ring containing six carbon atoms, substituted with a fluorine atom and a methyl group.



Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including N-alkylation, N-arylation, and reactions with electrophiles at the C-5 position. The presence of the carboxylic acid group also allows for reactions typical of carboxylic acids, such as esterification.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxylic acid group likely makes this compound acidic. The compound is likely to be solid at room temperature given the presence of aromatic rings.


Scientific Research Applications

  • Synthesis and Characterization :

    • Ahmed et al. (2020) reported the synthesis and X-ray characterization of four triazole derivatives, including a study of π-hole tetrel bonding interactions using Hirshfeld surface analysis and DFT calculations. This research provides insights into the molecular structure and interactions of similar triazole compounds (Ahmed et al., 2020).
    • Peng and Zhu (2003) discussed the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles, highlighting the significance of specific reaction conditions and reagents in synthesizing these compounds (Peng & Zhu, 2003).
  • Potential Biological and Medicinal Applications :

    • Jordão et al. (2009) evaluated the antiviral effects of new N-amino-1,2,3-triazole derivatives against Cantagalo virus replication, highlighting the potential medicinal applications of these compounds (Jordão et al., 2009).
    • Zaheer et al. (2021) conducted a study on the synthesis and in vivo analgesic activity of triazole derivatives, demonstrating the potential therapeutic uses of these compounds (Zaheer et al., 2021).
  • Crystal Structure Analysis :

    • Wang and Dong (2009) investigated the crystal structure of a 2H-1,2,3-triazol-4-carboxylic acid ethyl ester derivative, providing detailed insights into the molecular and crystallographic characteristics of similar compounds (Wang & Dong, 2009).
  • Synthetic Methods Development :

    • Fan et al. (2015) developed a new synthetic method for the herbicide carfentrazone-ethyl, demonstrating the utility of triazole derivatives in agricultural chemistry (Fan et al., 2015).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.


Future Directions

The study of triazole derivatives is a very active area of research, given their wide range of biological activities. Future research could involve the synthesis of new derivatives, testing their biological activity, and investigating their mechanisms of action.


properties

IUPAC Name

5-ethyl-1-(2-fluoro-5-methylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-3-9-11(12(17)18)14-15-16(9)10-6-7(2)4-5-8(10)13/h4-6H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQNUEQGZFFQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=C(C=CC(=C2)C)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-ethyl-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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5-ethyl-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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5-ethyl-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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5-ethyl-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-ethyl-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-ethyl-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

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